6,7-dimethoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine
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Overview
Description
6,7-Dimethoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, methoxy groups at positions 6 and 7, and a pyridinyl-substituted azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of methoxy groups at positions 6 and 7. The azetidine ring is then constructed and attached to the quinazoline core through a series of nucleophilic substitution reactions. The final step involves the methylation of the nitrogen atom on the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, efficient catalysts, and scalable purification techniques. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The quinazoline core can be reduced to form dihydroquinazolines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazolines and related compounds.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
6,7-Dimethoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine involves its interaction with specific molecular targets. The quinazoline core can bind to various enzymes and receptors, modulating their activity. The methoxy groups and the azetidine ring contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.
Azetidine Derivatives: Compounds with azetidine rings but different core structures.
Methoxy-Substituted Compounds: Compounds with methoxy groups at different positions.
Uniqueness
6,7-Dimethoxy-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]quinazolin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6,7-dimethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-23(13-10-24(11-13)18-6-4-5-7-20-18)19-14-8-16(25-2)17(26-3)9-15(14)21-12-22-19/h4-9,12-13H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGCXBQUBMLUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C3=NC=NC4=CC(=C(C=C43)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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